molecular formula C17H19FN2O2S B11347792 2-fluoro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide

2-fluoro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B11347792
M. Wt: 334.4 g/mol
InChI Key: WLKBQLCABLYFNM-UHFFFAOYSA-N
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Description

2-fluoro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide is an organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a fluoro group, a morpholine ring, and a thiophene ring. Its unique structure makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction. This involves reacting the benzamide with morpholine under basic conditions.

    Attachment of the Thiophene Ring: The thiophene ring is attached via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-fluoro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: Its derivatives can be used to study biological pathways and mechanisms.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The presence of the fluoro group can enhance binding affinity and selectivity. The morpholine ring can improve solubility and bioavailability, while the thiophene ring can contribute to the compound’s overall stability and electronic properties.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-N-[2-(morpholin-4-yl)ethyl]-4-nitroaniline: Similar structure but with a nitro group instead of a thiophene ring.

    4-chloro-N-(2-morpholin-4-yl-2-phenyl-ethyl)benzenesulfonamide: Contains a sulfonamide group and a phenyl ring instead of a thiophene ring.

Uniqueness

2-fluoro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to the combination of the fluoro, morpholine, and thiophene groups. This combination can provide a balance of properties such as enhanced binding affinity, solubility, and stability, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H19FN2O2S

Molecular Weight

334.4 g/mol

IUPAC Name

2-fluoro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)benzamide

InChI

InChI=1S/C17H19FN2O2S/c18-14-5-2-1-4-13(14)17(21)19-12-15(16-6-3-11-23-16)20-7-9-22-10-8-20/h1-6,11,15H,7-10,12H2,(H,19,21)

InChI Key

WLKBQLCABLYFNM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC=CC=C2F)C3=CC=CS3

Origin of Product

United States

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